2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound with a molecular formula of C21H14BrF2N5OS and a molecular weight of 502.34 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a bromophenyl group, a pyridinyl group, and a difluorophenyl group. It is used primarily in scientific research due to its potential biological activities.
Preparation Methods
The synthesis of 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps. One common method includes the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by reduction of the corresponding ketone . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and other functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
- (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of bromophenyl, pyridinyl, and difluorophenyl groups in 2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C21H14BrF2N5OS |
---|---|
Molecular Weight |
502.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C21H14BrF2N5OS/c22-14-3-6-16(7-4-14)29-20(13-2-1-9-25-11-13)27-28-21(29)31-12-19(30)26-15-5-8-17(23)18(24)10-15/h1-11H,12H2,(H,26,30) |
InChI Key |
HARYKNNVMYEZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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